molecular formula C7H8ClN B054526 4-Chlorobenzylamine CAS No. 104-86-9

4-Chlorobenzylamine

Cat. No.: B054526
CAS No.: 104-86-9
M. Wt: 141.6 g/mol
InChI Key: YMVFJGSXZNNUDW-UHFFFAOYSA-N
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Description

4-Chlorobenzylamine, also known as p-chlorobenzylamine, is an organic compound with the molecular formula C7H8ClN. It is a derivative of benzylamine where a chlorine atom is substituted at the para position of the benzene ring. This compound is a clear, slightly yellow liquid and is known for its use as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzylamine can be synthesized through the reaction of 4-chlorobenzyl chloride with ammonia or an amine. The reaction typically occurs in the presence of a solvent such as methanol or ethanol and may require heating to reflux temperatures .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the catalytic hydrogenation of 4-chlorobenzonitrile. This method uses a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chlorobenzylamine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Chlorobenzylamine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it particularly useful in the synthesis of certain pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

(4-chlorophenyl)methanamine
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InChI

InChI=1S/C7H8ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2
Source PubChem
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InChI Key

YMVFJGSXZNNUDW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)Cl
Source PubChem
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Molecular Formula

C7H8ClN
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DSSTOX Substance ID

DTXSID7059307
Record name 4-Chlorobenzylamine
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Molecular Weight

141.60 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 4-Chlorobenzylamine
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CAS No.

104-86-9
Record name 4-Chlorobenzylamine
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Record name Benzenemethanamine, 4-chloro-
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Record name 4-Chlorobenzylamine
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Record name 4-chlorobenzylamine
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Synthesis routes and methods

Procedure details

Sponge nickel from Comparative Example 1 (12 mg, 20 mol % Ni on substrate) was washed with MeOH three times to remove water and added to 4-chlorobenzonitrile (0.137 g, 1 mmol) dissolved in 7 N ammonia in MeOH (4 ml) in a pressure vessel. The vessel was sealed and purged twice with hydrogen then pressurised to 5-6 bar with hydrogen and the contents magnetically stirred at room temperature. Progress of reaction was carried out by GCMS analysis. After 24 h the hydrogen was vented and the Ni catalyst removed by filtration. The filtrate was concentrated on a rotary evaporator to give 4-chlorobenzylamine (0.14 g, 99%). GCMS purity 78%.
Quantity
0.137 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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